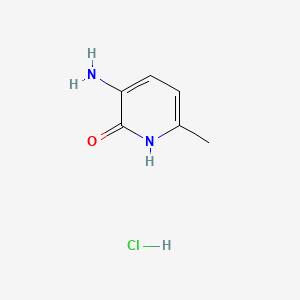

3-Amino-6-methylpyridin-2-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-6-methyl-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-3-5(7)6(9)8-4;/h2-3H,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNMFOVYPHDJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682472 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-17-0 | |

| Record name | 3-Amino-6-methylpyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0)

Disclaimer: This document serves as a general overview based on available chemical supplier data and the broader context of pyridin-2-ol derivatives in medicinal chemistry. As of December 2025, detailed public-domain scientific literature, including in-depth experimental protocols, quantitative biological data, and specific signaling pathway involvement for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS 1257665-17-0), is limited. The information presented herein is intended for informational purposes for researchers, scientists, and drug development professionals and should be supplemented with internal research and development efforts.

Core Compound Information

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications. The presence of amino and hydroxyl groups on the pyridine ring suggests its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1257665-17-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₉ClN₂O | Chemical Supplier Catalogs |

| Molecular Weight | 160.60 g/mol | Chemical Supplier Catalogs |

| Canonical SMILES | CC1=CC=C(N=C1O)N.Cl | Chemical Supplier Catalogs |

| Physical Appearance | Solid (form may vary) | General Chemical Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Chemical Knowledge |

Synthesis and Characterization

A potential, though unverified, synthetic pathway is the reduction of 6-methyl-3-nitro-2-pyridinol. This precursor could be synthesized through the nitration of 6-methyl-2-pyridinol. The subsequent reduction of the nitro group to an amine, followed by salt formation with hydrochloric acid, would yield the target compound.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis of this compound.

Characterization: Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Table 2: Potential Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group, aromatic protons, and amine/hydroxyl protons. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring and the methyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₆H₈N₂O) and/or the hydrochloride salt. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H, O-H, C-H, and C=C/C=N bonds. |

| Elemental Analysis | Percentages of C, H, Cl, N, and O consistent with the molecular formula. |

Potential Applications in Drug Discovery

The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The amino and methyl substitutions on this core can influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles.

Given the lack of specific biological data for this compound, its potential applications can only be extrapolated from the activities of structurally related compounds.

Logical Relationship of Pyridin-2-ol Derivatives in Drug Discovery:

Caption: Potential roles of the pyridin-2-ol scaffold in drug discovery.

Experimental Protocols (General Framework)

As no specific experimental protocols involving this compound are publicly available, this section provides a general framework for how such a compound might be evaluated in a research setting.

General Workflow for Biological Screening:

Caption: General workflow for screening a novel chemical entity.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following precautions are advised.

Table 3: General Safety Information

| Hazard Category | Recommendations |

| Handling | Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, eye, and face protection. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

| First Aid | If inhaled: Move person into fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water. If swallowed: Rinse mouth with water. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Note: This information is not exhaustive and users should consult the specific SDS provided by their supplier.

Conclusion

This compound is a chemical compound with potential as a building block in the synthesis of novel therapeutic agents, owing to its substituted pyridin-2-ol core. However, a comprehensive review of publicly accessible scientific literature and patent databases reveals a lack of detailed studies on its synthesis, characterization, and biological activity. Researchers and drug development professionals are encouraged to perform their own detailed investigations to fully elucidate the properties and potential applications of this molecule. The information provided in this guide is intended to serve as a foundational starting point for such endeavors.

physical and chemical properties of 3-Amino-6-methylpyridin-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Amino-6-methylpyridin-2-ol hydrochloride. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and theoretical considerations based on related aminopyridine structures. This document is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and evaluation of this and similar molecules.

Chemical Identity

| Property | Value |

| Systematic Name | 3-Amino-6-methyl-1,2-dihydropyridin-2-one hydrochloride |

| Synonyms | 3-Amino-2-hydroxy-6-methylpyridine HCl |

| CAS Number | 1257665-17-0[1] |

| Molecular Formula | C₆H₉ClN₂O[1] |

| Molecular Weight | 160.60 g/mol [1] |

| Chemical Structure | (Structure depicted is for the free base) |

Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Crystalline solid (predicted) | Based on similar compounds. |

| Color | Light yellow (predicted) | Based on data for 2-amino-6-methylpyridine.[2] |

| Melting Point | Data not available | The related compound 2-amino-6-methylpyridine has a melting point of 40-44 °C.[2] |

| Boiling Point | Data not available | The related compound 2-amino-6-methylpyridine has a boiling point of 208-209 °C.[2] |

| Solubility | Soluble in water (predicted) | Hydrochloride salts of amines are generally water-soluble. Solubility in organic solvents is likely to vary. |

| pKa | Data not available | The pKa of aminopyridines is typically in the range of 5-7. |

| Stability | Stable under standard conditions. May be hygroscopic. | Based on safety data for 2-amino-6-methylpyridine.[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. The following sections provide generalized methodologies applicable to the synthesis and analysis of similar aminopyridine derivatives.

Synthesis of Substituted Aminopyridinols (General Procedure)

A common route for the synthesis of aminopyridinols involves the nitration of a corresponding hydroxypyridine followed by reduction of the nitro group.

Step 1: Nitration of a 6-methylpyridin-2-ol

-

Cool a solution of 6-methylpyridin-2-ol in concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitrated product.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Suspend the nitrated pyridinol in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation with Pd/C).

-

If using a metal in acidic media, heat the reaction mixture at reflux and monitor by TLC.

-

Upon completion, filter the hot reaction mixture to remove the metal catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify to precipitate the aminopyridinol.

-

Filter the product, wash with water, and dry.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 3-amino-6-methylpyridin-2-ol in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with the anhydrous solvent, and dry under vacuum.

Analytical Methods

A general protocol for acquiring NMR spectra of pyridine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR.

-

A relaxation delay of 2-5 seconds is recommended.

-

A general reversed-phase HPLC method for the analysis of aminopyridine derivatives:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Gradient Program: A suitable gradient might be 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or associated signaling pathways of this compound. Research into the pharmacological and toxicological properties of this compound is required to elucidate its potential applications and safety profile.

Safety and Handling

Specific safety data for this compound is not available. Based on the data for related aminopyridines, the compound should be handled with care. The following general precautions are recommended:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

The related compound 2-amino-6-methylpyridine is reported to be toxic if swallowed and may cause respiratory irritation.[2]

Conclusion

This compound is a chemical compound for which detailed public data is scarce. This guide has provided the available identifying information and has outlined generalized experimental protocols and expected properties based on structurally similar compounds. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties. Researchers working with this compound should exercise appropriate caution and refer to safety data for analogous structures.

References

An In-depth Technical Guide on 3-Amino-6-methylpyridin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS: 1257665-17-0). Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and theoretical predictions to offer a robust resource for research and development. The document includes detailed, generalized experimental protocols for its synthesis and characterization, alongside a discussion of its potential as a modulator of cellular signaling pathways, supported by visualizations.

Molecular Structure and Properties

This compound is the hydrochloride salt of the parent compound, 3-Amino-6-methylpyridin-2-ol (CAS: 52334-79-9). The structure consists of a pyridine ring substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. The pyridin-2-ol moiety exists in tautomeric equilibrium with its corresponding pyridone form, 3-amino-6-methyl-1H-pyridin-2-one. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen, by hydrochloric acid.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented. The following table summarizes predicted and inferred physicochemical properties based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Notes |

| Molecular Formula | C₆H₉ClN₂O | |

| Molecular Weight | 160.60 g/mol | |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on typical appearances of similar aminopyridine hydrochloride salts. |

| Melting Point | >200 °C (decomposes) | Estimated based on related aminopyridinol hydrochlorides which often have high melting points with decomposition. |

| Solubility | Soluble in water and lower alcohols (e.g., methanol, ethanol). | The hydrochloride salt form generally imparts aqueous solubility. |

| pKa | ~4-5 (pyridinium ion) | Estimated based on the pKa of related aminopyridines. The exact value will be influenced by the substituent effects. |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached in a two-step process: first, the synthesis of the free base, 3-Amino-6-methylpyridin-2-ol, followed by its conversion to the hydrochloride salt.

Synthesis of 3-Amino-6-methylpyridin-2-ol

A plausible synthetic route to 3-Amino-6-methylpyridin-2-ol is the reduction of 6-Hydroxy-5-nitro-2-picoline.

Reaction: Reduction of a nitro group to an amino group.

Experimental Protocol (Generalized):

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1 equivalent of 6-Hydroxy-5-nitro-2-picoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), to the solution.

-

Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and heat to a suitable temperature (e.g., 25-60 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-6-methylpyridin-2-ol. The product can be further purified by recrystallization from an appropriate solvent system.

Preparation of this compound

Reaction: Acid-base reaction to form the hydrochloride salt.

Experimental Protocol (Generalized):

-

Dissolution: Dissolve the purified 3-Amino-6-methylpyridin-2-ol in a minimal amount of a suitable anhydrous solvent, such as diethyl ether, methanol, or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise to the stirred solution of the free base at 0 °C.

-

Precipitation: The hydrochloride salt should precipitate out of the solution upon addition of the acid. Continue stirring for a short period to ensure complete precipitation.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the aminopyridine scaffold is present in numerous biologically active molecules. Derivatives of aminopyridine have been investigated as inhibitors of various enzymes, suggesting that this compound could have therapeutic potential.

Structurally similar compounds have shown inhibitory activity against enzymes such as:

-

Nitric Oxide Synthases (NOS): Substituted 2-aminopyridines have been identified as potent and specific inhibitors of inducible NOS (iNOS).[1]

-

Protein Kinases: Aminopyridine derivatives have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[2][3][4]

Given the prevalence of PI3K inhibition among aminopyridine-based compounds, a hypothetical mechanism of action for this compound could involve the modulation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently scarce, this guide provides a foundational understanding of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from related compounds. The aminopyridine core suggests that this molecule may exhibit interesting biological activities, potentially as an enzyme inhibitor. Further experimental validation of the properties and biological effects outlined in this guide is warranted to fully elucidate the potential of this compound.

References

- 1. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-6-methylpyridin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-6-methylpyridin-2-ol hydrochloride, a valuable pyridine derivative with applications in pharmaceutical research and development. The synthesis is primarily achieved through a two-step process involving the nitration of a pyridine precursor followed by catalytic hydrogenation and subsequent hydrochloride salt formation. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Nitration: The starting material, 2-hydroxy-6-methylpyridine, undergoes electrophilic aromatic substitution to introduce a nitro group at the 3-position of the pyridine ring, yielding 3-hydroxy-6-methyl-2-nitropyridine.

-

Catalytic Hydrogenation: The nitro group of 3-hydroxy-6-methyl-2-nitropyridine is subsequently reduced to an amino group via catalytic hydrogenation, affording 3-Amino-6-methylpyridin-2-ol.

-

Hydrochloride Salt Formation: The final step involves the conversion of the synthesized aminopyridine free base into its more stable hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | Nitration | 2-Hydroxy-6-methylpyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | 3-Hydroxy-6-methyl-2-nitropyridine | 75-85% | >98% |

| 2 | Catalytic Hydrogenation | 3-Hydroxy-6-methyl-2-nitropyridine | Hydrogen Gas, 10% Palladium on Charcoal | 3-Amino-6-methylpyridin-2-ol | ~99%[1] | >99% |

| 3 | Salt Formation | 3-Amino-6-methylpyridin-2-ol | Hydrochloric Acid (in a suitable solvent) | This compound | >95% | >99% |

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine (Nitration)

This procedure outlines the nitration of 2-hydroxy-6-methylpyridine.

Materials:

-

2-Hydroxy-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-hydroxy-6-methylpyridine in concentrated sulfuric acid.

-

Slowly add fuming nitric acid to the solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash it with cold water.

-

For purification, dissolve the crude solid in ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the purified 3-hydroxy-6-methyl-2-nitropyridine.

Step 2: Synthesis of 3-Amino-6-methylpyridin-2-ol (Catalytic Hydrogenation)

This protocol describes the reduction of the nitro intermediate to the corresponding amine.

Materials:

-

3-Hydroxy-6-methyl-2-nitropyridine

-

Methanol (MeOH)

-

10% Palladium on Activated Charcoal (Pd/C)

-

Hydrogen Gas (H₂)

-

Celite

Procedure:

-

Dissolve 3-hydroxy-6-methyl-2-nitropyridine in methanol in a hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 50-60 psi (750-4500 Torr)[1].

-

Stir the reaction mixture vigorously at room temperature for 12 hours or until hydrogen uptake ceases[1].

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound (Salt Formation)

This procedure details the conversion of the free base to its hydrochloride salt.

Materials:

-

3-Amino-6-methylpyridin-2-ol

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in the chosen solvent)

Procedure:

-

Dissolve the crude or purified 3-Amino-6-methylpyridin-2-ol in a minimum amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in the chosen solvent dropwise to the stirred solution of the amine.

-

A precipitate of this compound will form.

-

Continue the addition of the HCl solution until no further precipitation is observed.

-

Stir the resulting suspension for a short period to ensure complete salt formation.

-

Collect the solid product by filtration, wash it with a small amount of cold anhydrous diethyl ether, and dry it under vacuum.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

3-Amino-6-methylpyridin-2-ol hydrochloride: Unraveling the Mechanism of Action - A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound 3-Amino-6-methylpyridin-2-ol hydrochloride. A thorough investigation of scientific literature and chemical databases was conducted to gather all available information regarding its biological activity, signaling pathways, and associated experimental data. However, at present, there is a notable absence of published research detailing the specific pharmacological properties of this molecule. This document summarizes the current state of knowledge and identifies the significant information gap that needs to be addressed by future research.

Introduction

This compound is a pyridinone derivative with a distinct chemical structure that suggests potential for biological activity. The aminopyridine scaffold is present in a variety of compounds known to interact with diverse biological targets, including enzymes and receptors. However, specific data elucidating the mechanism of action for this particular hydrochloride salt are not currently available in the public domain.

Current State of Knowledge

Extensive searches of scientific databases and literature have revealed no specific studies on the biological activity or mechanism of action of this compound. The available information is limited to its chemical synthesis and basic physicochemical properties.

While direct data is lacking, the structural motifs of this compound can be compared to other aminopyridine-containing compounds with known biological activities. It is important to note that these are theoretical considerations and require experimental validation.

Potential Areas of Investigation Based on Structural Analogs

-

Kinase Inhibition: Certain aminopyridinol derivatives have been investigated as kinase inhibitors. For instance, related structures have shown inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), suggesting that the aminopyridinol core could potentially bind to the ATP-binding pocket of various kinases.

-

Ion Channel Modulation: The aminopyridine structure is a well-known pharmacophore for potassium channel blockers. These compounds can influence neuronal excitability and neurotransmitter release.

-

Receptor Interaction: Various substituted pyridines have been identified as ligands for a range of receptors, including adenosine receptors.

These potential mechanisms are speculative and based solely on the chemical structure of this compound. Without experimental data, it is impossible to determine its actual biological target or pathway of action.

Data Presentation

Due to the absence of experimental studies on this compound, no quantitative data on its biological activity (e.g., IC50, Ki, EC50 values) can be presented.

Experimental Protocols

As no key experiments have been cited for this compound, detailed methodologies for its biological evaluation are not available. Future research would necessitate the development and application of a range of in vitro and in vivo assays to determine its pharmacological profile.

Signaling Pathways and Experimental Workflows

The lack of information on the molecular target(s) of this compound precludes the creation of any signaling pathway diagrams or experimental workflow visualizations.

Future Directions and Conclusion

There is a clear and significant gap in the scientific literature regarding the mechanism of action of this compound. To elucidate its potential as a research tool or therapeutic agent, a systematic investigation into its biological effects is required.

Recommended future research includes:

-

High-Throughput Screening: To identify potential biological targets.

-

In Vitro Assays: To validate initial screening hits and determine potency and selectivity.

-

Cell-Based Assays: To understand the compound's effects in a biological context.

-

In Vivo Studies: To assess efficacy and safety in animal models.

A Technical Guide to the Solubility of 3-Amino-6-methylpyridin-2-ol Hydrochloride

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-amino-6-methylpyridin-2-ol hydrochloride. Given the absence of publicly available quantitative solubility data for this compound, this document focuses on equipping researchers, scientists, and drug development professionals with the necessary experimental protocols and data management structures to perform and record their own solubility assessments.

Understanding Drug Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. In drug discovery and development, two primary types of solubility are considered: kinetic and thermodynamic solubility.[1]

-

Thermodynamic Solubility is the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[2] This measurement is crucial for understanding the maximum achievable concentration of a drug under stable conditions.[3]

-

Kinetic Solubility refers to the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer.[1][4] This is a high-throughput screening method often used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[5]

Several factors can influence the solubility of a compound, including its molecular structure, the nature of the solvent, temperature, pH, and the presence of co-solvents or other excipients.[6]

Solubility Data for this compound

As of the date of this guide, specific quantitative solubility data for this compound is not available in the public domain. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following sections. The table below is provided as a template for recording experimental findings in a structured manner.

| Solvent System | Temperature (°C) | pH | Method Used | Solubility (mg/mL) | Solubility (µM) | Observations |

| Water | 25 | 7.4 | Shake-Flask | |||

| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | Shake-Flask | |||

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Shake-Flask | |||

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Shake-Flask | |||

| 5% DMSO in PBS | 25 | 7.4 | Kinetic Assay |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[7] It involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., water, PBS, SGF, SIF)[2]

-

Orbital shaker or incubator with agitation capabilities

-

Centrifuge or filtration apparatus (e.g., 0.45 µm membrane filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

-

Vials or flasks with secure caps

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The excess solid should be clearly visible.[8]

-

Tightly cap the flask and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).[8]

-

Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration of the dissolved compound remains constant.[8]

-

After the incubation period, allow the suspension to settle.

-

Separate the undissolved solid from the solution by either centrifugation or filtration.[2]

-

Carefully collect the supernatant or filtrate, ensuring no solid particles are carried over.

-

Dilute the collected solution with an appropriate solvent if necessary.

-

Analyze the concentration of the dissolved compound in the diluted solution using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculate the original concentration in the saturated solution to determine the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used for rapid screening.[4] The following protocol describes a general method that can be adapted for analysis by UV spectroscopy or nephelometry.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for UV analysis)

-

Plate reader (UV-Vis spectrophotometer or nephelometer)

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[9]

-

Plate Setup:

-

For UV analysis, prepare a calibration curve by making serial dilutions of the stock solution in the aqueous buffer containing the same final percentage of DMSO as the test samples.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.[10] The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility and the biological system in subsequent assays.[11]

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a specified period (e.g., 1-2 hours).[10]

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[11][12] The kinetic solubility is the concentration at which the light scattering signal significantly increases above the background.

-

UV Spectroscopy: For the direct UV method, filter the solutions to remove any precipitate.[10] Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance for the compound.[12] Determine the concentration of the dissolved compound using the previously prepared calibration curve. The kinetic solubility is the highest concentration that remains in solution.

-

Visualization of Experimental Workflows

The following diagrams illustrate common workflows in solubility assessment.

Caption: General workflow for solubility assessment in drug discovery.

Caption: Experimental workflow for a kinetic solubility assay.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. labinsights.nl [labinsights.nl]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. scielo.br [scielo.br]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. rheolution.com [rheolution.com]

- 12. pharmatutor.org [pharmatutor.org]

Spectral Analysis of 3-Amino-6-methylpyridin-2-ol Hydrochloride: A Technical Guide

Disclaimer: This technical guide provides a framework for the spectral analysis of 3-Amino-6-methylpyridin-2-ol hydrochloride. As of the latest literature search, publicly available, experimentally determined spectral data for this specific compound is limited. Therefore, the data presented in the tables below is illustrative and based on the analysis of structurally related compounds. These values are intended to serve as a guide for researchers and should be confirmed by experimental analysis of an authentic sample.

Introduction

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. The structural elucidation and confirmation of such compounds are critically dependent on a suite of spectroscopic techniques. This guide outlines the standard methodologies for acquiring and interpreting ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this class of molecules. The protocols and expected data are detailed to assist researchers in drug development and related scientific fields.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of analogous structures, including aminopyridines, methylpyridines, and hydroxypyridines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | H-4 |

| ~6.1-6.3 | d | 1H | H-5 |

| ~4.5-5.5 | br s | 2H | -NH₂ |

| ~2.3-2.5 | s | 3H | -CH₃ |

| ~10.0-12.0 | br s | 1H | -OH |

| ~12.0-14.0 | br s | 1H | -NH (pyridinium) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-2 (C-OH) |

| ~145-150 | C-6 (C-CH₃) |

| ~130-135 | C-4 |

| ~120-125 | C-3 (C-NH₂) |

| ~105-110 | C-5 |

| ~18-22 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Strong, Broad | O-H stretch, N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| 1640-1680 | Strong | C=O stretch (pyridinone tautomer) |

| 1580-1620 | Medium-Strong | C=C and C=N stretch (ring) |

| 1450-1550 | Medium | N-H bend |

| 1200-1300 | Medium | C-O stretch |

| 800-900 | Medium-Strong | Aromatic C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 125.07 | [M+H]⁺ (of free base) |

| 124.06 | [M]⁺ (of free base) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for Solid-State FTIR:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1][2][3]

-

Transfer the mixture to a pellet-forming die.

-

Press the die under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Instrumentation: Use a benchtop FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Mount the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

-

Scan over an appropriate mass-to-charge (m/z) range.

-

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.[4]

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for the spectral analysis of a novel compound and a generalized signaling pathway where a pyridine derivative might act as a ligand.

Caption: Workflow for the spectral analysis of a chemical compound.

Caption: Generalized signaling pathway involving a pyridine derivative.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-Amino-6-methylpyridin-2-ol hydrochloride

Disclaimer: This document provides a comprehensive overview of safety and handling procedures for 3-Amino-6-methylpyridin-2-ol hydrochloride (CAS No. 1257665-17-0). Due to the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound at the time of writing, the following information has been synthesized from data on structurally similar aminopyridine compounds. Therefore, this guide should be considered a preliminary resource. It is imperative to obtain and meticulously follow the substance-specific SDS from your supplier before any handling, storage, or disposal of this chemical.

Introduction

This compound is a specialized organic compound primarily utilized in research and development settings, particularly within the pharmaceutical and chemical synthesis sectors. As with any novel or complex chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides an in-depth look at the known and anticipated safety considerations, handling procedures, and emergency responses related to this compound, based on the broader class of aminopyridines.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not widely available, related aminopyridine compounds are typically classified as hazardous. The anticipated hazards are likely to include:

-

Acute Toxicity (Oral, Dermal, and Inhalation): Aminopyridines can be toxic if swallowed, in contact with skin, or inhaled.[1][2]

-

Skin Corrosion/Irritation: May cause skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

It is crucial to handle this compound with the assumption that it possesses these hazards until a specific SDS proves otherwise.

Physical and Chemical Properties

| Property | Value (for 3-Aminopyridine) |

| Molecular Formula | C5H6N2 |

| Molecular Weight | 94.11 g/mol |

| Appearance | Beige solid |

| Melting Point | 60 - 63 °C / 140 - 145.4 °F[1] |

| Boiling Point | 248 °C / 478.4 °F @ 760 mmHg[1] |

| Flash Point | 124 °C / 255.2 °F[1] |

| Solubility | Soluble in water |

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk. The following procedures are recommended:

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid the formation of dust and aerosols.[3]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]

-

Store in a locked cabinet or area accessible only to authorized personnel.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for safe handling.

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |

| Skin Contact | Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3] |

Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound are highly specific to the research being conducted. However, any protocol should incorporate the following safety-focused methodologies:

-

Risk Assessment: Before any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish control measures.

-

Small-Scale Trials: Initial experiments should be performed on a small scale to minimize the consequences of any unforeseen reactions or exposures.

-

Designated Work Area: All work with this compound should be conducted in a designated area within a fume hood, clearly labeled with the chemical's identity and associated hazards.

-

Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Visual Safety Guides

The following diagrams illustrate key safety workflows.

Caption: A logical workflow for the safe handling of chemical substances.

Caption: First aid procedures for different routes of chemical exposure.

Conclusion

While this compound holds promise for various research applications, its handling demands a cautious and informed approach. The safety protocols and data presented in this guide, derived from related aminopyridine compounds, offer a robust starting point for establishing safe laboratory practices. However, this information is not a substitute for a substance-specific Safety Data Sheet. Researchers, scientists, and drug development professionals are urged to exercise due diligence in obtaining and adhering to the manufacturer's safety recommendations to ensure a safe and productive research environment.

References

Methodological & Application

The Versatile Role of 3-Amino-6-methylpyridin-2-ol Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

For Immediate Release

[City, State] – [Date] – 3-Amino-6-methylpyridin-2-ol hydrochloride is a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules of medicinal interest. Its unique arrangement of functional groups—an amino group, a hydroxyl group (in its pyridin-2-ol tautomeric form), and a methyl group on a pyridine core—offers multiple reaction sites for the elaboration of diverse molecular architectures. This application note provides a detailed overview of its synthetic utility, supported by experimental protocols and quantitative data, for researchers, scientists, and professionals in drug development.

Introduction

This compound serves as a key precursor in the synthesis of various fused heterocyclic systems. The presence of both a nucleophilic amino group and a pyridin-2-ol moiety, which can participate in reactions as either a hydroxyl group or its tautomeric pyridone form, allows for a range of chemical transformations. This bifunctionality is instrumental in cyclization and condensation reactions to generate novel scaffolds for drug discovery and materials science.

Key Synthetic Applications

The primary application of this compound lies in its use as a starting material for the synthesis of substituted and fused pyridine derivatives. One of the key synthetic routes to access this compound is through the reduction of a nitro precursor.

Synthesis of 3-Amino-6-methylpyridin-2-ol

A common method for the preparation of 3-Amino-6-methylpyridin-2-ol involves the reduction of 6-Hydroxy-5-nitro-2-picoline. This transformation is typically achieved through catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of 3-Amino-6-methylpyridin-2-ol

This protocol is based on the hydrogenation of 6-Hydroxy-5-nitro-2-picoline.[1]

Materials:

-

6-Hydroxy-5-nitro-2-picoline

-

Palladium on activated charcoal (10% w/w)

-

Methanol

-

Hydrogen gas

-

Inert atmosphere (e.g., Argon or Nitrogen)

-

Standard hydrogenation apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 6-Hydroxy-5-nitro-2-picoline in methanol.

-

Carefully add 10% palladium on activated charcoal to the solution under an inert atmosphere.

-

Seal the vessel and connect it to a hydrogen gas source.

-

Purge the vessel with hydrogen gas to remove any air.

-

Pressurize the vessel with hydrogen to a pressure range of 750 to 4500 Torr.

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data:

| Precursor | Product | Catalyst | Solvent | Pressure (Torr) | Time (h) | Yield | Reference |

| 6-Hydroxy-5-nitro-2-picoline | 3-Amino-6-methylpyridin-2-ol | 10% Palladium on activated charcoal | Methanol | 750 - 4500 | 12 | 99% | [1] |

Diagram of Synthetic Pathway:

References

Application of 3-Amino-6-methylpyridin-2-ol Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol hydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors. The 3-aminopyridin-2-one scaffold, derived from this starting material, has been identified as a privileged structure for targeting the ATP-binding site of various kinases, playing a crucial role in the development of novel therapeutics, particularly in oncology. This document provides detailed application notes, experimental protocols, and biological activity data related to the use of this compound in the discovery of kinase inhibitors targeting key regulators of mitosis, Monopolar Spindle 1 (MPS1) and Aurora kinases.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a precursor to the 3-aminopyridin-2-one scaffold. This scaffold is a versatile template for the design of kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The amino group at the 3-position and the pyridinone oxygen act as hydrogen bond donor and acceptor, respectively, mimicking the adenine region of ATP. The methyl group at the 6-position can influence solubility and metabolic stability, while the 5-position serves as a key vector for introducing various substituents to achieve potency and selectivity against specific kinase targets.

Derivatives of the 3-aminopyridin-2-one scaffold have shown significant inhibitory activity against MPS1 and Aurora kinases, both of which are critical for proper mitotic progression and are frequently overexpressed in various cancers.[1] Inhibition of these kinases disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells, making them attractive targets for anticancer drug development.[2]

Data Presentation

The following tables summarize the quantitative biological data for representative compounds derived from the 3-aminopyridin-2-one scaffold, demonstrating their potency against MPS1 and Aurora kinases.

Table 1: In Vitro Inhibitory Activity of 3-Aminopyridin-2-one Derivatives against MPS1 and Aurora Kinases [1]

| Compound ID | Target Kinase | Ki (μM) | IC50 (μM) | Ligand Efficiency (LE) |

| 2 | MPS1 | 1.8 | - | 0.38 |

| Aurora A | 0.13 | - | 0.49 | |

| Aurora B | 0.09 | - | 0.51 | |

| 3 | MPS1 | 0.8 | - | 0.42 |

| Aurora A | 4.2 | - | 0.32 | |

| Aurora B | 0.7 | - | 0.42 | |

| 15 | MPS1 | >100 | - | <0.20 |

| Aurora A | >100 | - | <0.20 | |

| Aurora B | 1.0 | - | 0.42 |

Ligand Efficiency (LE) is calculated as -1.4 * (pKi / number of heavy atoms). A higher LE indicates a more efficient binding of the ligand to the target.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-methylpyridin-2-ol

This protocol describes the synthesis of the free base, 3-Amino-6-methylpyridin-2-ol, via the reduction of its nitro precursor, 6-methyl-5-nitropyridin-2-ol. The hydrochloride salt can be subsequently prepared by treatment with hydrochloric acid.

Step 1: Synthesis of 6-methyl-5-nitropyridin-2-ol

The synthesis of the nitro precursor can be achieved through the nitration of 6-methylpyridin-2-ol.

-

Materials: 6-methylpyridin-2-ol, Fuming nitric acid, Concentrated sulfuric acid, Ice.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 6-methylpyridin-2-ol (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5°C.

-

Add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

-

Heat the reaction mixture to 50-60°C for 1 hour.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide solution) while cooling.

-

The nitrated product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 6-methyl-5-nitropyridin-2-ol.

-

Step 2: Reduction of 6-methyl-5-nitropyridin-2-ol to 3-Amino-6-methylpyridin-2-ol

-

Materials: 6-methyl-5-nitropyridin-2-ol, Iron powder, Acetic acid, Ethanol, Water.

-

Procedure:

-

To a stirred solution of 6-methyl-5-nitropyridin-2-ol (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq).

-

Add a catalytic amount of acetic acid to initiate the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-Amino-6-methylpyridin-2-ol.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Formation of this compound

-

Materials: 3-Amino-6-methylpyridin-2-ol, Hydrochloric acid (e.g., in ethanol or diethyl ether).

-

Procedure:

-

Dissolve the purified 3-Amino-6-methylpyridin-2-ol in a suitable solvent such as ethanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.1 eq) in the same solvent.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

-

Protocol 2: Synthesis of a 3-Aminopyridin-2-one Based Kinase Inhibitor via Suzuki Cross-Coupling

This protocol outlines a general procedure for the synthesis of 5-aryl-3-aminopyridin-2-one derivatives from a brominated precursor, which can be synthesized from this compound.

-

Materials: 5-Bromo-3-amino-6-methylpyridin-2-ol, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent system (e.g., Toluene, Ethanol, Water).

-

Procedure:

-

In a reaction vessel, combine 5-bromo-3-amino-6-methylpyridin-2-ol (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Heat the reaction mixture to 100°C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-amino-6-methylpyridin-2-one derivative.

-

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against MPS1 and Aurora kinases.

-

Materials: Test compounds, Recombinant human MPS1 or Aurora kinase, Kinase buffer, ATP, Substrate peptide, Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

-

Mandatory Visualization

Caption: General experimental workflow for the synthesis and evaluation of 3-aminopyridin-2-one based kinase inhibitors.

Caption: Simplified MPS1 signaling pathway at the unattached kinetochore and the point of inhibition.

Caption: Key roles of Aurora A and Aurora B kinases in mitosis and their inhibition.

References

Application Notes and Protocols: 3-Amino-6-methylpyridin-2-ol Hydrochloride in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-amino-6-methylpyridin-2-ol hydrochloride in the synthesis of potent kinase inhibitors. The focus is on the development of inhibitors targeting key regulators of mitosis, specifically Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in oncology research.

Introduction

The 3-aminopyridin-2-one scaffold is a valuable pharmacophore in medicinal chemistry, particularly for the design of kinase inhibitors. Its structure allows for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core, particularly at the 5-position, has led to the discovery of potent and selective inhibitors of kinases involved in cell cycle progression and cancer proliferation, such as MPS1 and Aurora kinases. This compound serves as a versatile starting material for the synthesis of libraries of these inhibitors.

Data Presentation: Inhibitory Activity of 3-Aminopyridin-2-one Derivatives

The following table summarizes the inhibitory activity (Ki) of a series of 3-aminopyridin-2-one derivatives against MPS1, Aurora A, and Aurora B kinases. The data highlights the potential of the 3-amino-6-methylpyridin-2-one core in achieving significant potency.[1]

| Compound ID | Structure | MPS1 Ki (μM) | Aurora A Ki (μM) | Aurora B Ki (μM) |

| 1 | 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | 125.2 | 1.8 | 1.4 |

| 2 | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | 97.2 | >100 | 12.9 |

| 3 | 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one | >100 | >100 | 25.7 |

Experimental Protocols

This section provides a representative, detailed protocol for the synthesis of a key kinase inhibitor intermediate and the subsequent kinase inhibition assays. The synthesis is based on a Suzuki-Miyaura cross-coupling reaction, a robust method for creating the C-C bond between the pyridinone core and an aryl substituent.[2][3]

Protocol 1: Synthesis of 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one

This protocol describes a two-step synthesis starting from a commercially available halogenated precursor.

Step 1: Bromination of 3-Amino-6-methylpyridin-2-ol

A detailed protocol for the bromination of 3-amino-6-methylpyridin-2-ol is a prerequisite for the subsequent Suzuki coupling. This can be achieved using standard brominating agents like N-bromosuccinimide (NBS).

Step 2: Suzuki-Miyaura Cross-Coupling Reaction

References

- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Reactions with 3-Amino-6-methylpyridin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 3-Amino-6-methylpyridin-2-ol hydrochloride. This versatile building block is a key intermediate in the synthesis of various biologically active molecules. The following protocols are generalized from established methods for structurally similar aminopyridine derivatives and serve as a comprehensive guide for laboratory applications.

Overview of Reactivity and Applications

This compound is a substituted aminopyridine derivative. The presence of an amino group, a hydroxyl group (in its pyridinone tautomeric form), and a methyl group on the pyridine ring allows for a variety of chemical transformations. The hydrochloride salt form enhances stability and solubility in certain solvents.

This compound is a valuable precursor for the synthesis of molecules with potential applications in pharmaceuticals and agrochemicals.[1] Pyridine-based scaffolds are prevalent in medicinal chemistry and are known to be key components in the development of kinase inhibitors and other therapeutic agents.[2][3] Derivatives of aminopyridines have been investigated as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and fibroblast growth factor receptor 4 (FGFR4).[4][5]

General Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction, a common transformation for aminopyridine derivatives.

References

Application Notes and Protocols for the Quantitative Analysis of 3-Amino-6-methylpyridin-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-methylpyridin-2-ol hydrochloride is a substituted pyridine derivative with potential applications in pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of products in which it is an active pharmaceutical ingredient (API) or a key intermediate. This document details the proposed analytical methods, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS), with a primary focus on a detailed HPLC protocol.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the recommended primary method for the quantification of this compound due to its specificity, sensitivity, and wide availability in analytical laboratories.

Proposed HPLC Method Parameters

The following table summarizes the proposed starting parameters for the HPLC analysis. These parameters are based on methods developed for similar aminopyridine compounds and should be optimized during method development and validation.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer and an organic modifier. A good starting point is a gradient or isocratic elution with a mobile phase consisting of: - Aqueous Phase (A): 0.1% Formic Acid or 10mM Ammonium Acetate in Water - Organic Phase (B): Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Spectrophotometer at the wavelength of maximum absorbance (λmax) of 3-Amino-6-methylpyridin-2-ol. A preliminary UV scan should be performed to determine the optimal wavelength. Based on similar compounds, a starting wavelength of 270-280 nm is recommended. |

| Injection Volume | 10 µL |

| Run Time | Approximately 10-15 minutes, to be optimized for adequate separation and peak shape. |

Experimental Protocol: HPLC Quantification

2.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (or Ammonium Acetate)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

2.2.2. Preparation of Solutions

-

Mobile Phase Preparation:

-

Aqueous Phase (A): Add 1.0 mL of formic acid to 1 L of deionized water and mix thoroughly.

-

Organic Phase (B): Use HPLC grade acetonitrile or methanol.

-

Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.

-

-

Standard Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase (a suitable mixture of A and B, e.g., 50:50 v/v).

-

-

Calibration Standards:

-

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample containing this compound.

-

Dissolve the sample in a suitable volume of mobile phase to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

2.2.3. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak area corresponding to this compound.

2.2.4. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

-

Quantify the amount of this compound in the sample solutions using the regression equation.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[1] The validation parameters to be assessed are summarized in the table below.

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a photodiode array (PDA) detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[1] |

| Range | The range should cover 80-120% of the expected sample concentration.[1] |

| Accuracy | The mean recovery should be within 98.0% to 102.0%.[2] |

| Precision (Repeatability and Intermediate Precision) | Relative Standard Deviation (RSD) should be ≤ 2%.[3] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[1] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1.[1] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |

Alternative Analytical Methods

UV-Vis Spectrophotometry

This method is suitable for a rapid, simple, and cost-effective quantification of the pure substance.

Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).

-

Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the λmax.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a graph of absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare a sample solution of a suitable concentration.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration from the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the quantification of 3-Amino-6-methylpyridin-2-ol, particularly for impurity profiling. Due to the polar nature of the analyte, derivatization is typically required to increase its volatility.[4]

Protocol Outline:

-

Derivatization:

-